ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate
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Overview
Description
ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 6th position, a methyl group at the 4th position, and an ethyl ester group at the 2nd position of the indole ring. These structural modifications can influence its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate, also known as 6-Bromo-4-methyl-indole-2-carboxylic acid ethyl ester, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , and they have been found in many important synthetic drug molecules . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These interactions can result in changes at the molecular and cellular levels, contributing to the compound’s overall effect .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have various biological activities , suggesting that they can produce a range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate typically involves several steps:
Methylation: The methyl group can be introduced at the 4th position using methylating agents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Esterification: The carboxylic acid group at the 2nd position can be converted to an ethyl ester using reagents like ethanol and a catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate ester hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
Hydrolysis Products: Hydrolysis of the ester group results in the formation of 6-Bromo-4-methyl-indole-2-carboxylic acid.
Scientific Research Applications
ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: It can be used in the development of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-5-hydroxy-1-methyl-2-(phenylthio)methyl-indole-3-carboxylic acid ethyl ester
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Indole-2-carboxylic acid derivatives
Uniqueness
ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, methyl group, and ethyl ester group at specific positions on the indole ring can result in distinct properties compared to other indole derivatives.
Properties
IUPAC Name |
ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-6-9-7(2)4-8(13)5-10(9)14-11/h4-6,14H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAJACDRVUGYSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18873-96-6 |
Source
|
Record name | ethyl 6-bromo-4-methyl-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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